This compound is classified as a substituted quinazolinone derivative, which is a type of nitrogen-containing heterocyclic compound. Quinazolinones have been widely studied due to their presence in various natural products and their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate serves as a versatile building block in organic synthesis, facilitating the preparation of other quinazoline-based compounds for various research applications .
The synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be achieved through several methods. One notable approach involves the reaction of anthranilic acid with appropriate reagents under specific conditions. For instance, a recent method utilized deep eutectic solvents (DES) such as choline chloride and urea at elevated temperatures (80 °C) to optimize the reaction conditions .
The molecular structure of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be represented by its chemical formula .
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can engage in various chemical reactions due to its functional groups:
These reactions are essential for developing new pharmaceuticals and studying structure-activity relationships.
The physical and chemical properties of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate include:
These properties influence its behavior in biological systems and its applicability in synthetic chemistry.
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific applications:
The classical synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate relies on cyclocondensation reactions between substituted anthranilic acid derivatives and chloroacetonitrile. The route typically begins with methyl 2-amino-4-(methoxycarbonyl)benzoate or a similar anthranilate ester derivative. This ortho-amino ester undergoes a two-step cyclization process: initial Schiff base formation with chloroacetonitrile followed by thermal or acid-catalyzed ring closure to construct the dihydroquinazolinone core [5].
Critical to this pathway is maintaining precise temperature control (typically 80-100°C) during the cyclization step to prevent premature hydrolysis of either the chloromethyl group or the ester functionality. The reaction is commonly conducted in anhydrous polar aprotic solvents like DMF or acetonitrile under nitrogen atmosphere to suppress side reactions [3]. Post-synthesis, purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures, yielding the target compound as a crystalline solid. Commercial sources like Combi-Blocks offer this compound with ≥95% purity, though specific yields from academic syntheses are rarely disclosed in product listings [3].
Structural analogs highlight the versatility of this approach. For example, methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylate (CAS: 1357079-85-6, MW: 218.21 g/mol) can be synthesized similarly using acetonitrile instead of chloroacetonitrile [4]. Additionally, methyl 2-chloro-3-ethyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS: 1714742-41-2, MW: 266.68 g/mol) demonstrates how N-alkylation can be incorporated into this synthetic scheme [2].
Solid-phase synthetic approaches have emerged as powerful alternatives for generating diverse quinazolinone libraries, particularly for drug discovery applications. These methodologies leverage polymer-supported reagents and immobilized substrates to facilitate rapid purification and combinatorial synthesis. Key innovations include the use of Wang resin-linked anthranilic acid derivatives as anchored starting materials [8].
The solid-phase strategy typically follows this sequence: (1) Immobilization of Fmoc-protected anthranilic acid derivatives via ester linkage to hydroxymethyl resin; (2) Fmoc deprotection and condensation with chloroacetonitrile; (3) Cyclative cleavage under mild acid conditions (e.g., 20% TFA/DCM) to simultaneously form the quinazolinone ring and release the product from the resin. This approach enables high-throughput parallel synthesis of analogs, particularly valuable for generating compounds like methyl 2-[(diethylamino)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS: 1090940-00-3) through post-cyclization modifications [5].
Sigma-Aldrich's product number 406676 references polymer-supported reagents relevant to this chemistry, including polyethyleneglycol (PEG)-based amine compounds that could serve as soluble supports for quinazolinone synthesis [8]. These advanced supports facilitate "catch-and-release" purification strategies, where intermediates are selectively bound to the polymer support, impurities are washed away, and pure products are cleaved from the matrix. This methodology significantly reduces purification challenges associated with traditional solution-phase synthesis of quinazolinones.
The strategic installation of the chloromethyl group at the C2 position represents a critical synthetic challenge, as competing reactions can lead to undesired regioisomers or overhalogenation. Optimization studies focus on three key areas: precursor selection, halogen source control, and reaction milieu engineering.
Early approaches utilized chloroacetyl chloride as both reactant and solvent, but this often led to dichloro byproducts and low regioselectivity [5] [7]. Modern protocols employ chloroacetonitrile as a safer, more selective halogen source, with Lewis acid catalysts (e.g., ZnCl₂) or phase-transfer catalysts improving yields to >75%. The reaction typically proceeds at 60-80°C in toluene or xylene, with water removal (Dean-Stark apparatus) driving the cyclocondensation to completion [5].
The chloromethyl group's reactivity enables diverse downstream modifications, as evidenced by these transformations:
Table 2: Derivatives Synthesized from Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Derivative | CAS Number | Molecular Formula | Molecular Weight | Application |
---|---|---|---|---|
Methyl 2-[(diethylamino)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate | 1090940-00-3 | C₁₅H₁₉N₃O₃ | 289.33 g/mol | PARP14 inhibitor intermediates [5] |
Methyl 4-oxo-2-{[2-(trifluoromethyl)phenoxy]methyl}-3,4-dihydroquinazoline-7-carboxylate | 1372890-27-1 | C₁₈H₁₃F₃N₂O₄ | 378.31 g/mol | Antitumor candidates [5] |
Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate | 874607-16-6 | C₁₁H₁₀N₂O₃S | 250.27 g/mol | HDAC6 inhibitor precursors [7] |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9